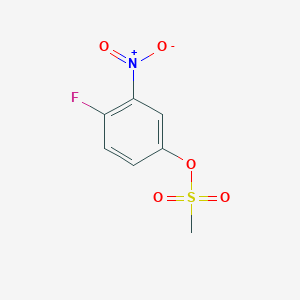

4-Fluoro-3-nitrophenyl methanesulfonate

Description

BenchChem offers high-quality 4-Fluoro-3-nitrophenyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-nitrophenyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDUKSREZAXNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 4-Fluoro-3-nitrophenyl methanesulfonate

Physicochemical Characterization, Synthetic Protocols, and Utility in Medicinal Chemistry

Executive Summary

4-Fluoro-3-nitrophenyl methanesulfonate is a high-value electrophilic scaffold predominantly utilized in the synthesis of heterocycles and kinase inhibitors (e.g., EGFR, BTK targets).[1] Structurally, it functions as a "dual-warhead" intermediate: it possesses an activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (

This guide outlines the molecular architecture, validated synthetic protocols, and the orthogonal reactivity profile that makes this compound a critical tool in structure-activity relationship (SAR) studies.[1]

Molecular Architecture & Properties[1][2][3][4]

Chemical Identity[1][2]

-

IUPAC Name: 4-Fluoro-3-nitrophenyl methanesulfonate[1]

-

Common Reference: 4-Fluoro-3-nitrophenol mesylate[1]

-

Molecular Formula:

[1] -

SMILES: CS(=O)(=O)Oc1cc(c(cc1)F)[O-]

Physicochemical Data

The following data is derived from standard atomic weights and structural analysis of the nitrophenyl sulfonate class.

| Property | Value / Description |

| Molecular Weight | 235.19 g/mol |

| Exact Mass | 235.00 g/mol |

| Physical State | Crystalline Solid (Typical for nitro-aryl mesylates) |

| Melting Point | Predicted:[1] 65–75 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Lipophilicity (cLogP) | ~1.8 (Estimated) |

| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |

Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring.[1]

-

Position 1 (OMs): The methanesulfonyloxy group acts as an electron-withdrawing group (EWG) via induction (-I), deactivating the ring but providing a potential leaving group for Suzuki/Buchwald couplings.

-

Position 3 (NO2): A strong EWG.[1] Crucially, it is located ortho to the fluorine atom.[1]

-

Position 4 (F): The fluorine is highly activated for nucleophilic attack due to the inductive and mesomeric withdrawal of the ortho-nitro group.

Synthetic Protocol (Authoritative)

The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate is achieved via the nucleophilic attack of 4-fluoro-3-nitrophenol on methanesulfonyl chloride (MsCl).[1]

Reagents & Materials

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) (

M concentration) -

Quench: 1M HCl, Sat.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-3-nitrophenol and anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents the formation of bis-mesylates or decomposition.

-

Base Addition: Add

dropwise.[1] The solution may turn deep yellow due to phenoxide formation.[1] -

Mesylation: Add MsCl dropwise via syringe over 15 minutes. Maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][4]

-

Workup:

-

Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow for the mesylation of 4-fluoro-3-nitrophenol.

Reactivity Profile & Utility

This compound is valuable because it offers orthogonal reactivity .[1] The researcher can selectively manipulate the Fluorine or the Mesylate depending on the reaction conditions.[1]

Pathway A: (Nucleophilic Aromatic Substitution)

-

Mechanism: The nitro group at position 3 activates the fluorine at position 4.[1]

-

Nucleophiles: Primary/Secondary amines, Thiols.[1]

-

Conditions: Mild base (

), polar solvent (DMF/DMSO), RT to 60 °C. -

Outcome: Displacement of F to form aniline/thioether derivatives while retaining the OMs group.[1]

Pathway B: Cross-Coupling (Suzuki-Miyaura)[1]

-

Mechanism: Pd-catalyzed oxidative addition into the C-OMs bond.[1]

-

Catalyst:

, -

Conditions: Boronic acid, Base, Heat (80–100 °C).[1]

-

Outcome: Replacement of the OMs group with an aryl/alkyl group.[1] Note: S_NAr usually precedes this step to avoid competing oxidative addition at the C-F bond, although C-OMs is generally more reactive towards Pd than C-F.[1]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways.[1] Pathway A exploits the nitro-activated fluorine; Pathway B utilizes the sulfonate leaving group.[1]

Safety & Handling (E-E-A-T)

-

Genotoxicity Warning: Nitro-aromatics and alkyl sulfonates (potential alkylating agents) are structural alerts for genotoxicity.[1] Handle in a fume hood with double nitrile gloves.[1]

-

Thermal Stability: Mesylates can be thermally unstable.[1] Do not heat the neat solid above 100 °C without DSC (Differential Scanning Calorimetry) validation.[1]

-

Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of sulfonate to phenol).[1]

References

-

Chemical Identity & Precursor: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16503, 4-Fluoro-3-nitrophenol. Retrieved from [Link]

-

Mesylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for Phenol -> Mesylate conversion).

-

SNAr Mechanism: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Mechanistic grounding for Nitro-activated Fluorine displacement).

-

Cross-Coupling Utility: Ritter, T., et al. (2014).[1] "Mesylates as Cross-Coupling Electrophiles". Journal of the American Chemical Society.[1] (Contextualizing the utility of aryl mesylates).

Sources

CAS number 4-Fluoro-3-nitrophenyl methanesulfonate lookup

This guide provides an in-depth technical analysis of 4-Fluoro-3-nitrophenyl methanesulfonate , a specialized intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and antibiotics.

Part 1: Chemical Identity & Lookup Data

This compound is a mesylate ester derivative of the parent phenol, 4-Fluoro-3-nitrophenol. While the parent phenol is a common commodity chemical, the methanesulfonate derivative is often generated in situ or synthesized as a custom intermediate to activate the phenolic oxygen for subsequent cross-coupling or displacement reactions.

Core Identification

| Attribute | Detail |

| Chemical Name | 4-Fluoro-3-nitrophenyl methanesulfonate |

| Common Synonyms | 4-Fluoro-3-nitrophenol mesylate; Methanesulfonic acid 4-fluoro-3-nitrophenyl ester |

| Molecular Formula | |

| Molecular Weight | 235.19 g/mol |

| Parent CAS | (4-Fluoro-3-nitrophenol) |

| Derivative CAS | Note: Specific CAS for the mesylate is rarely indexed in public aggregators.[1] It is standardly referenced as the O-mesyl derivative of CAS 2105-96-6. |

| SMILES | CS(=O)(=O)Oc1cc(c(cc1)F)[O-] |

Part 2: Synthesis & Experimental Protocol

Reaction Logic

The synthesis utilizes a standard nucleophilic substitution at the sulfur center of methanesulfonyl chloride (MsCl). The base (Triethylamine or Pyridine) acts as a proton scavenger to drive the equilibrium forward and neutralize the generated HCl.

Critical Consideration: The presence of the ortho-nitro group to the fluorine atom makes the C–F bond highly susceptible to nucleophilic aromatic substitution (

Step-by-Step Protocol

Materials:

-

Precursor: 4-Fluoro-3-nitrophenol (1.0 eq)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Base: Triethylamine (

) (1.5 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-nitrophenol (10 mmol) in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Why? To suppress potential side reactions at the activated fluorine position.

-

Base Addition: Add Triethylamine (15 mmol) dropwise over 5 minutes. The solution may darken slightly (formation of the phenoxide anion).

-

Mesylation: Add Methanesulfonyl chloride (12 mmol) dropwise via syringe over 10 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting phenol (more polar) should disappear, replaced by the less polar mesylate.

-

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine.

-

Wash with Saturated

(20 mL) and Brine (20 mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (

, 10-20% EtOAc/Hexanes).

Part 3: Reactivity Profile & Applications

The utility of 4-Fluoro-3-nitrophenyl methanesulfonate lies in its bifunctional electrophilicity . It possesses two distinct reactive sites that can be manipulated sequentially.

Chemo-Selectivity Analysis

-

Site A (C4-Fluorine): Highly activated for

due to the ortho-nitro group. This is the most reactive site for "hard" nucleophiles like primary/secondary amines. -

Site B (C1-Mesylate): A pseudohalide leaving group. While less reactive towards

(due to the meta-nitro relationship), it is an excellent partner for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reduction.

Strategic Workflow: The "Displace-Then-Couple" Approach

In drug discovery, this scaffold is often used to build EGFR inhibitors or similar kinase-targeting molecules. The workflow typically follows this sequence:

-

Step 1 (

): An amine (e.g., an aniline or aliphatic amine) displaces the Fluorine. The Mesylate remains intact because the Fluorine is significantly more activated by the ortho-nitro group. -

Step 2 (Coupling): The Mesylate is then used to couple an aryl group or is reduced/hydrolyzed depending on the target.

Visualization: Reactivity Pathway

Caption: Sequential functionalization strategy utilizing the differential reactivity of the activated Fluorine vs. the Mesylate group.

Part 4: Safety & Handling (E-E-A-T)[2]

Working with nitro-aromatics and sulfonates requires strict adherence to safety protocols.[2]

| Hazard Class | Risk Description | Mitigation Strategy |

| Skin Sensitization | Mesylates are potent alkylating agents and potential genotoxic impurities (PGIs). | Double-gloving (Nitrile) is mandatory. Handle only in a fume hood. |

| Energetic Potential | Nitro compounds can be shock-sensitive or explosive if distilled to dryness or heated excessively. | Do not heat above 100°C. Avoid concentrating to absolute dryness if possible; keep wet with solvent. |

| Reactivity | Reacts violently with strong bases and oxidizing agents. | Store in a cool, dry place under inert gas ( |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17078, 4-Fluoro-3-nitrophenol (Parent Compound). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Meisenheimer complexes and reactivity).

Sources

Technical Guide: Thermal Stability and Melting Point of Nitrophenyl Mesylates

The following technical guide is structured to serve as a primary reference for the characterization and handling of nitrophenyl mesylates. It synthesizes available literature data with standard operating procedures (SOPs) for thermal hazard evaluation.

Executive Summary

Nitrophenyl methanesulfonates (mesylates) are critical electrophilic intermediates in medicinal chemistry, particularly for

Critical Safety Notice: The coexistence of a nitro group (energetic, oxidizing) and a sulfonate moiety (thermally labile leaving group) necessitates rigorous thermal screening. This guide provides the confirmed physical data for the para-isomer and defines the protocols required to empirically determine the stability profiles of the ortho and meta analogues.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The melting point (MP) of these isomers follows the classic symmetry-driven trend (

Table 1: Physicochemical Specifications

| Isomer | Structure | CAS Number | Melting Point ( | Physical Form |

| 4-Nitrophenyl mesylate (Para) | 20455-07-6 | 93 – 93.5 °C | White to pale yellow needles | |

| 3-Nitrophenyl mesylate (Meta) | Not Listed | < 70 °C (Predicted) | Low-melting solid or oil | |

| 2-Nitrophenyl mesylate (Ortho) | Not Listed | < 60 °C (Predicted) | Oil or waxy solid |

Note on Data Scarcity: While the para-isomer is commercially available, the ortho- and meta-isomers are rarely isolated in pure catalog form due to lower stability and lower melting points. Researchers must treat synthesized batches of o- and m-isomers as "unknowns" regarding thermal onset until tested.

Synthesis & Impurity Profile

Thermal stability is heavily dependent on purity. Residual acid (methanesulfonic acid) or base (triethylamine hydrochloride) can catalyze premature decomposition.

Standard Synthesis Protocol (Schotten-Baumann Conditions)

-

Reagents: Nitrophenol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Temperature:

°C.

Figure 1: Optimized synthesis workflow.[1] The crystallization step (Red) is critical for removing trace chloride salts which lower the melting point and destabilize the mesylate.

Thermal Stability & Decomposition Mechanisms[8][9]

Aryl mesylates are generally stable up to

Mechanism of Failure

Thermal runaway in nitrophenyl mesylates typically proceeds via two competing pathways:

-

Desulfonylation: Cleavage of the

bond releasing sulfur dioxide ( -

Nitro-Assisted Oxidation: At higher temperatures, the nitro group acts as an internal oxidizer, reacting with the organic skeleton to generate rapid pressure rise (

).

Figure 2: Thermal decomposition pathways. Path A poses a pressure hazard (vessel rupture), while Path B poses a thermal runaway hazard.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine Melting Point (

) and Onset of Decomposition ( -

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Crucible: High-Pressure Gold-Plated or Steel (Sealed). Do not use open aluminum pans; evaporation of the mesylate will mask decomposition exotherms.

Step-by-Step:

-

Calibration: Verify T-axis with Indium (

°C) and Zinc ( -

Sample Prep: Weigh

mg of dried sample into the crucible. Seal hermetically. -

Method:

-

Equilibrate at

°C. -

Ramp

°C/min to -

Nitrogen purge:

mL/min.

-

-

Analysis:

-

Endotherm: First peak (downward) is Melting (

). -

Exotherm: Sharp upward peak indicates Decomposition (

). -

Safety Rule: Calculate the Safety Margin =

°C. This is your Maximum Process Temperature.

-

Protocol B: Capillary Melting Point (Routine QC)

For the para-isomer (solid), use a standard capillary apparatus (e.g., Stuart SMP30).

-

Pack sample to 3mm height.

-

Ramp fast (

°C/min) to -

Ramp slow (

°C/min) to -

Acceptance Criteria: Range should be

°C (e.g.,

References

-

CAS Common Chemistry. Search Results for CAS 20455-07-6 (4-Nitrophenyl methanesulfonate). American Chemical Society. [Link]

-

PubChem. Compound Summary: 4-Nitrophenyl methanesulfonate.[2][3] National Library of Medicine. [Link]

- Verevkin, S. P., et al. "Thermochemistry of nitro-compounds." Thermochimica Acta, Vol 445, 2006. (Contextual grounding for nitro-group energetics).

-

Organic Syntheses. General Procedures for Mesylation. Org.[4][5] Synth. Coll. Vol. 10, p. 123. [Link]

Sources

Reactivity Profile of Aryl Mesylates with Electron-Withdrawing Groups

Executive Summary

Aryl mesylates (Ar-OMs) have historically been viewed as the "poor relation" of aryl triflates—cheaper and more stable, yet significantly less reactive in cross-coupling manifolds. However, the introduction of Electron-Withdrawing Groups (EWGs) onto the aromatic ring fundamentally alters this calculus.

This guide details how EWGs transform aryl mesylates from inert spectators into versatile electrophiles. We explore the bifurcation of their reactivity: the activation of the Nucleophilic Aromatic Substitution (

Mechanistic Fundamentals: The EWG Effect

The reactivity of aryl mesylates is governed by the strength of the

The Electronic Toggles

-

LUMO Lowering (

Activation): EWGs, particularly in ortho or para positions, significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the Meisenheimer complex intermediate, allowing "hard" nucleophiles (amines, alkoxides) to attack the ring directly and displace the mesylate without metal catalysis. -

Bond Polarization (Metal Activation): In metal-catalyzed pathways, the rate-limiting step for mesylates is typically Oxidative Addition. EWGs reduce electron density at the ipso-carbon, making it more electrophilic and weakening the

Visualization: The Reactivity Landscape

The following diagram illustrates how the presence of an EWG dictates the available reaction pathways compared to a standard neutral aryl mesylate.

Figure 1: The Reactivity Bifurcation. EWGs unlock the

Synthesis of EWG-Aryl Mesylates

Synthesizing mesylates from phenols carrying EWGs requires specific attention to pH control. While standard phenols are easily mesylated, EWG-phenols are more acidic (lower pKa), meaning the phenoxide forms easily but is less nucleophilic. Conversely, the resulting product is highly susceptible to hydrolysis .

Comparative Stability Data

| Leaving Group | Approx. Bond Dissociation Energy (kcal/mol) | Hydrolytic Stability (pH > 10) | Relative Reactivity ( |

| Triflate (-OTf) | ~98 | Low | Very High |

| Mesylate (-OMs) | ~102 | Moderate (EWG sensitive) | High (with EWG) |

| Tosylate (-OTs) | ~104 | High | Moderate |

| Chloride (-Cl) | ~95 | Very High | Moderate |

Critical Protocol: Mesylation of Acidic Phenols

Avoid aqueous workups with high pH if strong EWGs (e.g., dinitro) are present.

Reagents:

-

Substrate: 4-Nitrophenol (1.0 equiv)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Base: Triethylamine (

) (1.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) (

)

Step-by-Step Workflow:

-

Dissolution: Dissolve the phenol in anhydrous DCM under

atmosphere. Cool to 0°C. -

Base Addition: Add

dropwise. Note: The solution will likely turn yellow/orange due to phenoxide formation. -

Mesylation: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC (usually complete in < 1 hour).

-

Quench & Workup (CRITICAL):

-

Quench with cold saturated

or dilute HCl (1M). Do not use NaOH or bicarbonate washes for long durations, as EWG-mesylates can hydrolyze back to the phenol. -

Extract with DCM, dry over

, and concentrate. -

Purification: Recrystallization (EtOH/Hexane) is preferred over silica chromatography for highly sensitive substrates.

-

Pathway A: The Metal-Free Route

For drug development, avoiding heavy metals is advantageous. If your aryl mesylate has strong EWGs (e.g.,

Mechanism: The mesylate acts as a "pseudo-halide." The EWG stabilizes the negative charge in the intermediate ring structure.[1]

Scope & Limitations:

-

Excellent: Primary/Secondary amines, Thiols, Alkoxides.

-

Poor: Carbon nucleophiles (Grignards/Lithiums will attack the EWG or sulfonyl group).

Pathway B: Metal-Catalyzed Cross-Coupling

When

Nickel vs. Palladium

-

Nickel (The King of Mesylates): Ni(0) has a smaller atomic radius and higher affinity for oxygen than Pd, making it significantly better at inserting into the

bond. -

Palladium: Generally sluggish. Requires bulky, electron-rich phosphine ligands (e.g., CM-Phos , BrettPhos ) to facilitate oxidative addition.

The Nickel Catalytic Cycle

The following diagram details the mechanism for Ni-catalyzed coupling, emphasizing the oxidative addition step which is accelerated by EWGs.

Figure 2: Nickel Catalytic Cycle.[2] The red arrow indicates the Oxidative Addition step, which is significantly faster for EWG-mesylates.

Protocol: Ni-Catalyzed Suzuki Coupling of EWG-Mesylate

Context: Coupling a 4-cyanophenyl mesylate with phenylboronic acid.

Reagents:

-

Catalyst:

(5 mol%) or -

Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) - Crucial for stability

-

Base:

(3.0 equiv)[2] -

Solvent: Toluene or Dioxane (degassed)

Procedure:

-

Inert Setup: Charge a Schlenk tube with

(5 mol%), Phenylboronic acid (1.5 equiv), and Base inside a glovebox or under Argon flow. -

Substrate Addition: Add the Aryl Mesylate (1.0 equiv).

-

Solvent: Add degassed Toluene.

-

Reaction: Heat to 100°C for 12–24 hours. Note: EWG-mesylates may react faster; monitor at 4 hours.

-

Workup: Cool, filter through a celite pad (to remove Ni salts), and concentrate.

Why this works: The electron-deficient nature of the mesylate (enhanced by the cyano group) allows the Ni(0) species (generated in situ or added) to insert into the C-O bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrolysis of Starting Material | High pH during workup or storage. | Use buffered quench (pH 7). Store under |

| No Reaction (Coupling) | Oxidative addition failure (Catalyst death). | Switch from Pd to Ni . If using Pd, switch to CM-Phos .[3] |

| Homocoupling (Ar-Ar) | Reductive elimination issues or excess reductant. | Reduce catalyst loading. Ensure strict |

| Solvent/Base acting as nucleophile. | Use non-nucleophilic bases (e.g., |

References

-

Percec, V., et al. (2004). "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry. Link

-

So, C. M., et al. (2008).[3] "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. Link (Describes the use of CM-Phos ).

-

Munday, R. H., et al. (2008).[4] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society. Link

-

Lei, X., et al. (2015).[5] "Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates." Synthesis. Link

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 5. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]

Literature review of 4-Fluoro-3-nitrophenyl methanesulfonate derivatives

An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Methanesulfonate Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, 4-Fluoro-3-nitrophenyl methanesulfonate stands out as a highly versatile scaffold. Its utility stems from the unique interplay of its three key functional groups: a fluorine atom, a nitro group, and a methanesulfonate (mesylate) moiety. This combination provides a powerful platform for generating diverse molecular architectures with significant potential in drug discovery.

The strategic incorporation of fluorine is a well-established method for enhancing the pharmacological profile of a molecule, often improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] The nitro group, a strong electron-withdrawing substituent, not only activates the aromatic ring for certain reactions but also serves as a synthetic handle that can be readily converted to an amine, opening up a vast array of subsequent chemical transformations.[4] Finally, the methanesulfonate group is an excellent leaving group, facilitating a range of nucleophilic substitution and cross-coupling reactions that are fundamental to the construction of complex molecules.[5]

This guide provides an in-depth exploration of 4-Fluoro-3-nitrophenyl methanesulfonate derivatives, from their synthesis and core reactivity to their applications as key intermediates in the development of therapeutic agents.

Part 1: Synthesis and Core Reactivity

The synthetic value of 4-Fluoro-3-nitrophenyl methanesulfonate lies in its straightforward preparation and the distinct reactivity of its functional groups, which can often be addressed selectively.

Synthesis of the Core Scaffold

The parent compound, 4-Fluoro-3-nitrophenyl methanesulfonate, is typically synthesized from its corresponding phenol, 4-fluoro-3-nitrophenol. This transformation is a standard mesylation reaction, where the phenolic hydroxyl group reacts with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester. A similar procedure has been documented for related structures, such as the synthesis of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate from 3-fluoro-4-nitrophenol.[6][7]

Caption: Synthesis of the 4-Fluoro-3-nitrophenyl methanesulfonate core scaffold.

Key Derivatization Pathways

The true synthetic power of this scaffold is realized through three primary reaction pathways that leverage its distinct functional groups.

Caption: Major pathways for the derivatization of the core scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of derivatives. The reactivity of similar chloro-nitroaromatic systems with various nucleophiles is well-documented and provides a strong precedent for this pathway.[8]

-

Cross-Coupling Reactions: The methanesulfonate group serves as an effective leaving group in palladium-catalyzed cross-coupling reactions.[5] This enables the formation of new carbon-carbon bonds, connecting the aromatic ring to various aryl, heteroaryl, alkyl, or alkenyl partners through reactions like the Suzuki, Heck, and Sonogashira couplings.[9][10] This pathway is instrumental for building molecular complexity and exploring structure-activity relationships.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride). This transformation is fundamental, as the resulting amino group is a versatile handle for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions. The synthesis of related fluoro-nitroanilines highlights the industrial relevance of this transformation.[4]

Part 2: Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 4-Fluoro-3-nitrophenyl methanesulfonate are primarily utilized as intermediates in the synthesis of biologically active molecules. The inherent structural motifs are found in compounds targeting a range of diseases.

Intermediates for Bioactive Compounds

The scaffold is a key building block for more complex therapeutic agents. For instance, related structures like 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate are crucial intermediates in the synthesis of aryloxyalkanoic acid hydroxyamides, which are known to be potent inhibitors of histone deacetylase (HDAC), an important target in cancer therapy.[6][7] The ability to easily introduce diverse side chains via the reaction pathways described above allows for the systematic exploration of the chemical space around a given pharmacophore.

Bioisosteric Replacement and Pharmacophore Development

The methanesulfonamide functional group, which can be formed from derivatives of this scaffold, is a critical pharmacophore in its own right.[11] It is found in numerous approved drugs and acts as a hydrogen bond donor and acceptor with a non-basic nitrogen.[11] Derivatives of 4-Fluoro-3-nitrophenyl methanesulfonate provide a direct route to novel sulfonamides and methanesulfonamides, which have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[11][12]

Furthermore, aromatic sulfonyl fluorides containing a nitro group have recently been identified as a new pharmacophore with remarkable antibacterial activity against drug-resistant pathogens.[13] This highlights the potential for derivatives of the core scaffold to serve as precursors to novel antibiotic agents.

Table 1: Representative Applications of Related Structural Motifs

| Structural Motif/Derivative Class | Therapeutic Area/Target | Rationale/Example | Supporting Citation(s) |

| Aryloxyalkanoic Acid Hydroxyamides | Oncology (HDAC Inhibition) | The fluoro-nitrophenyl core is used to construct potent histone deacetylase inhibitors. | [6][7] |

| Nitro-Substituted Sulfonamides | Infectious Disease | Ortho-nitro sulfonyl fluorides show potent antibacterial activity against resistant strains. | [13] |

| Methanesulfonamide Derivatives | Anti-inflammatory (COX-2) | The methanesulfonamido moiety is a key pharmacophore in selective COX-2 inhibitors. | [11] |

| N-phenylsulfonamides | Oncology (Kinase Inhibition) | Sulfonamides are being actively investigated as inhibitors of kinases involved in tumor development. | [12] |

Part 3: Experimental Protocols and Characterization

The successful synthesis and development of novel derivatives require robust and reproducible experimental protocols. The following provides a generalized, step-by-step methodology for a key transformation.

Detailed Protocol: Synthesis of an N-Aryl Derivative via SNAr

This protocol describes a representative nucleophilic aromatic substitution reaction to displace the fluorine atom with a primary amine.

Objective: To synthesize N-Aryl-(5-nitro-2-fluorophenyl) methanesulfonamide.

Materials:

-

4-Fluoro-3-nitrophenyl methanesulfonate (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-nitrophenyl methanesulfonate and anhydrous DMF. Stir until fully dissolved.

-

Add the substituted aniline followed by anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-Aryl derivative.

Causality and Trustworthiness:

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is critical to prevent unwanted side reactions, such as hydrolysis of the methanesulfonate group.

-

Inert Atmosphere: Prevents oxidation of starting materials and intermediates, ensuring a cleaner reaction profile.

-

Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

-

Monitoring: Continuous monitoring by TLC or LC-MS is a self-validating step that ensures the reaction is proceeding as expected and is stopped at the optimal time to maximize yield and minimize byproduct formation.

Characterization

The identity and purity of synthesized derivatives must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, verifying the incorporation of the nucleophile and the loss of the fluorine signal (in SNAr reactions) or changes in the aromatic substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule. The crystal structure of the related compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, has been reported, revealing key structural parameters like the dihedral angle between the aromatic rings.[6][14]

Conclusion and Future Perspectives

4-Fluoro-3-nitrophenyl methanesulfonate is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its predictable and versatile reactivity allows researchers to efficiently generate libraries of diverse compounds for biological screening. The continued importance of fluorinated pharmaceuticals and the proven track record of sulfonamide-based drugs ensure that derivatives from this scaffold will remain highly relevant.[2][15]

Future research will likely focus on leveraging these derivatives in multicomponent reactions to rapidly build molecular complexity and in the development of novel covalent inhibitors, where the specific arrangement of functional groups can be tuned for targeted reactivity. As our understanding of disease pathways becomes more sophisticated, the demand for versatile and intelligently designed building blocks like 4-Fluoro-3-nitrophenyl methanesulfonate will only continue to grow.

References

-

Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

-

Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

-

Sadlowski, C., et al. (2020). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]

-

Prakash, G. K. S., & Olah, G. A. (2009). Formation of -fluoro--nitro(phenylsulfonyl)methide anion and suggested transition state involving chalcone-QN I assembly during Michael addition. ResearchGate. [Link]

-

Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8311-8315. [Link]

-

Le Questel, J. Y., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Symmetry, 17(8), 1345. [Link]

-

Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

-

Wang, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5601. [Link]

- Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline.

-

Reddy, K. S., & Kumar, V. (2013). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances, 3(42), 19383-19387. [Link]

-

Nevado, C., & Zhang, W. (2021). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]

-

Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Taylor & Francis. (n.d.). Coupling reactions – Knowledge and References. [Link]

-

Chai, Y., et al. (2023). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Pharmacology, 14, 1195656. [Link]

-

Dell'Erba, C., et al. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2379. [Link]

-

Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inhancetechnologies.com [inhancetechnologies.com]

- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 5. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates: A Practical Guide

An Application Guide and Protocols for Researchers

Abstract

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, materials science, and agrochemicals.[1][2][3] While aryl halides have traditionally dominated as electrophilic partners, the use of phenol-derived substrates such as aryl mesylates offers significant advantages. Phenols are abundant, and their conversion to mesylates provides stable, cost-effective, and atom-economical alternatives to aryl triflates and, in many cases, aryl bromides or iodides.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving aryl mesylates, offering detailed mechanistic insights, field-proven experimental protocols, and practical advice for researchers, scientists, and drug development professionals.

Introduction: Why Aryl Mesylates?

The utility of a cross-coupling reaction is often defined by the accessibility and reactivity of its components. Aryl mesylates, derived from the corresponding phenols, represent a highly attractive class of electrophiles for several key reasons:

-

Abundance and Accessibility: Phenolic motifs are widespread in both natural products and synthetic feedstocks, making them readily available starting materials.[3][6]

-

Stability and Cost-Effectiveness: Aryl mesylates are generally stable, crystalline solids that are more economical to prepare compared to the corresponding aryl triflates.[5]

-

Orthogonal Reactivity: The reactivity of the C–OMs bond differs from that of C–Halogen bonds, allowing for selective and sequential couplings in the synthesis of multifunctional molecules.[6]

Despite these advantages, the activation of the strong C–O bond in aryl mesylates for oxidative addition to a palladium(0) center is more challenging than for aryl halides and remained a significant hurdle for many years.[7] The breakthrough came with the development of highly active catalyst systems, particularly those employing electron-rich, sterically hindered phosphine ligands.[8][9] These advanced catalysts effectively facilitate the crucial oxidative addition step, unlocking the full potential of aryl mesylates in a wide array of cross-coupling transformations.

The Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl C–OMs bond of the electrophile. This is typically the rate-limiting step for less reactive electrophiles like aryl mesylates. The use of electron-rich, bulky ligands is crucial as they increase the electron density on the palladium center, promoting its insertion into the C–O bond.[8][13] This step forms a Pd(II) intermediate.

-

Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or amine reagent) transfers its organic group to the Pd(II) complex, displacing the mesylate group. This step often requires a base to activate the nucleophile or facilitate the exchange.[11][12]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C–C or C–N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling of aryl mesylates.

Key Cross-Coupling Reactions and Protocols

The development of specialized ligands has enabled the successful application of aryl mesylates in a multitude of named cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, is one of the most widely used methods for constructing biaryl structures.[2] The first general method for the Suzuki coupling of aryl mesylates was reported using the indole-based ligand CM-phos.[2][7] Subsequently, other highly active systems, such as those based on biarylphosphine ligands like BrettPhos, have also proven effective.[6][14]

Protocol: Suzuki-Miyaura Coupling of 4-tert-butylphenyl Mesylate with Phenylboronic Acid

This protocol is adapted from methodologies developed by Kwong and coworkers.[6][15]

Materials and Reagents:

-

4-tert-butylphenyl mesylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

CM-phos ligand (or suitable alternative like XPhos/BrettPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

tert-Butanol (t-BuOH), anhydrous

-

Toluene, ethyl acetate, brine, magnesium sulfate (for work-up)

-

Anhydrous, deoxygenated solvents are recommended.

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

-

Heating mantle or oil bath with temperature control

-

Standard glassware for extraction and purification (separatory funnel, round-bottom flask)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., CM-phos, 4-8 mol%), and anhydrous K₃PO₄ (3.0 equivalents).

-

Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent) and the arylboronic acid (1.5-2.0 equivalents).

-

Add Solvent: Add anhydrous t-BuOH (e.g., 3 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 110-120 °C for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | 110 | >90 | [6] |

| Aryl Mesylate | K-Aryltrifluoroborate | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | 110 | 80-95 | [15] |

| Aryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-AmOH | 110 | >90 | [6] |

| Heteroaryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / L2 (Buchwald) | K₃PO₄ | t-AmOH | 110 | ~85 | [14] |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16][17][18] The development of catalyst systems based on ligands such as CM-phos and BrettPhos was a breakthrough, enabling the first efficient Pd-catalyzed amination of unactivated aryl mesylates.[1][8][19]

Protocol: Buchwald-Hartwig Amination of 4-tert-butylphenyl Mesylate with Aniline

This protocol is based on work from the Buchwald and Kwong groups.[1][8]

Materials and Reagents:

-

4-tert-butylphenyl mesylate

-

Aniline (or other primary/secondary amine)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Palladacycle G1

-

BrettPhos ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane, anhydrous

-

Standard work-up and purification reagents

Procedure:

-

Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and BrettPhos (1.5-3 mol%) to a Schlenk flask.

-

Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Add Solvent: Add anhydrous toluene (e.g., 2 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C until the starting material is consumed (typically 4-24 hours).

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Expert Insights:

-

Choice of Base: Strong, non-nucleophilic bases like sodium or potassium alkoxides (NaOtBu, KOtBu) are often required. For more sensitive substrates, milder carbonate bases like Cs₂CO₃ or K₂CO₃ can be effective, though they may require longer reaction times or higher temperatures.[16]

-

Ligand is Key: The success of coupling aryl mesylates hinges on the ligand. Electron-rich, bulky biaryl monophosphine ligands (e.g., BrettPhos, XPhos, RuPhos) or indolylphosphines (CM-phos) are generally required to facilitate the difficult oxidative addition step.[8][19]

Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl electrophiles to form arylalkynes, a valuable motif in materials and medicinal chemistry.[20][21][22] The first general, copper-free Sonogashira coupling of aryl mesylates was achieved using a Pd(OAc)₂/CM-phos catalyst system.[6][23]

Protocol: Sonogashira Coupling of an Aryl Mesylate with a Terminal Alkyne

This protocol is adapted from the work of Kwong and coworkers.[6][23][24]

Materials and Reagents:

-

Aryl mesylate (e.g., 4-methoxyphenyl mesylate)

-

Terminal alkyne (e.g., 1-heptyne)

-

Palladium(II) acetate (Pd(OAc)₂)

-

CM-phos ligand

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

tert-Butanol (t-BuOH), anhydrous

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), CM-phos (6 mol%), and Cs₂CO₃ (2.0 equivalents).

-

Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent) followed by the terminal alkyne (1.5 equivalents).

-

Add Solvent: Add anhydrous t-BuOH (3 mL).

-

Reaction: Seal the flask and heat at 110 °C with stirring for 12-24 hours.

-

Work-up and Purification: Follow a standard aqueous work-up and silica gel chromatography as previously described.

Experimental Workflow and Troubleshooting

A systematic approach is crucial for successful cross-coupling reactions.

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Common Issues and Solutions:

-

Low or No Conversion:

-

Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.

-

Solution: Ensure all reagents and solvents are properly deoxygenated and the reaction is run under a strictly inert atmosphere. Use freshly opened, high-purity reagents.

-

Cause: Inefficient oxidative addition.

-

Solution: Increase the electron-donating ability or steric bulk of the ligand. Consider a more active ligand system (e.g., switching from a general-purpose ligand to one specifically designed for C-O activation like BrettPhos).[8][19]

-

-

Formation of Phenol Side-Product:

-

Cause: Hydrolysis of the aryl mesylate, often promoted by the base.

-

Solution: Use a thoroughly dried base and anhydrous solvent. In some cases, a weaker base like K₃PO₄ is preferred over stronger alkoxides. For Hiyama couplings, a mild acid additive was found to suppress mesylate decomposition.[25]

-

-

Homocoupling of Nucleophile:

-

Cause: Often observed with organoboron reagents. Can be promoted by oxygen or inefficient transmetalation.

-

Solution: Rigorously exclude oxygen. Ensure the Pd/ligand ratio is optimal to favor the cross-coupling pathway.

-

Applications in Drug Discovery

The ability to reliably form C-C and C-N bonds is central to medicinal chemistry.[18] Cross-coupling with aryl mesylates allows for the late-stage functionalization of complex molecules where a phenol group is already present. This strategy avoids carrying sensitive halide functionality through multiple synthetic steps. For example, a molecule with an unprotected amino group can be coupled via its tosylate or mesylate group to form a C-P bond, a key step in synthesizing potential kinase inhibitors.[1] This demonstrates the excellent functional group compatibility that modern catalyst systems can achieve.[1][14]

Conclusion

Aryl mesylates have transitioned from challenging substrates to valuable and versatile electrophiles in the palladium-catalyzed cross-coupling toolbox. The key to this transformation has been the rational design of highly active, electron-rich, and sterically demanding phosphine ligands. These catalysts have enabled a broad range of C-C and C-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to be performed with high efficiency and excellent functional group tolerance. For researchers in drug discovery and development, the ability to leverage the abundant and stable phenol feedstock provides a powerful and strategic advantage in the synthesis of complex, biologically active molecules.

References

- Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016).

- Lau, Y. K., et al. (2024).

-

So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4975. [Link]

- ACS GCI Pharmaceutical Roundtable.

- So, C. M., & Kwong, F. Y. (2011).

- Garg, N. K. (2020).

-

Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

- Organic Chemistry Portal. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.

-

Antilla, J. C., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters, 12(10), 2350-2353. [Link]

- PubMed. (2010). Pd-catalyzed cross-coupling reactions of amides and aryl mesylates.

- Naber, J. R., et al. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215-1226.

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]

- Kwong, F. Y., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates.

-

Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]

- Buchwald, S. L., et al. (2010).

- Royal Society of Chemistry. (2022). Suzuki Reactions. Books - The Royal Society of Chemistry.

- Denmark, S. E., & Smith, R. C. (2009).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.

-

So, C. M., Lee, C. F., Lau, C. P., & Kwong, F. Y. (2009). Palladium−Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. Organic Letters, 11(2), 317-320. [Link]

-

Choy, P. Y., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5946-5949. [Link]

- Waldvogel, S. R. (2020). Overview of palladium‐catalyzed cross‐coupling reactions employing aryl mesylates as electrophile.

- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Choy, P. Y., et al. (2010). Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. Chemistry, 16(33), 9982-9985. [Link]

- Magano, J., & Dunetz, J. R. (2012). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Chemical Reviews, 111(3), 2177-2250.

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Naber, J. R., et al. (2013).

- Chemistry LibreTexts. (2020). 17.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

- Kwong, F. Y., et al. (2010). Palladium-Catalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. Chemistry - A European Journal, 16(33), 9982-9985.

- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

- Sharma, S., & Van der Eycken, E. V. (2017).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

-

Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053-2055. [Link]

- Valeur, E., & Bradley, M. (2009). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nobelprize.org [nobelprize.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgsyn.org [orgsyn.org]

- 14. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for Esterification of 4-Fluoro-3-nitrophenol with Methanesulfonyl Chloride

Executive Summary

This technical guide outlines the optimized protocol for the mesylation of 4-fluoro-3-nitrophenol (CAS: 2105-96-6). This transformation is a critical step in medicinal chemistry, often serving to activate the phenol as a leaving group for subsequent cross-coupling or to protect the hydroxyl moiety during reducing conditions.

Unlike standard phenol mesylations, the substrate 4-fluoro-3-nitrophenol presents unique electronic properties. The ortho-nitro and para-fluoro substituents significantly increase the acidity of the phenolic proton (

Reaction Mechanics & Chemical Logic

Substrate Analysis

The reaction operates via a Nucleophilic Acyl Substitution (Sulfocylation) mechanism.

-

Electronic Activation: The nitro group at the 3-position withdraws electron density via induction and resonance, stabilizing the phenoxide anion.

-

Base Selection: While Pyridine is often used as a solvent/base, this protocol utilizes Triethylamine (

) in Dichloromethane (DCM) . -

Thermodynamics: The reaction of sulfonyl chlorides with alcohols is exothermic. Uncontrolled addition of methanesulfonyl chloride (MsCl) can lead to sulfene formation (via E1cB elimination of MsCl) or hydrolysis if moisture is present.

Reaction Pathway Visualization

The following diagram illustrates the critical reaction nodes and the mechanistic flow.

Caption: Mechanistic pathway for the base-mediated sulfocylation of electron-deficient phenols.

Experimental Protocol

Materials & Stoichiometry

Ensure all glassware is oven-dried. The reaction is moisture-sensitive; MsCl hydrolyzes rapidly to methanesulfonic acid and HCl.

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |

| 4-Fluoro-3-nitrophenol | 157.01 | 1.0 | Substrate | Dry, yellow solid |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile | Toxic/Corrosive . Density: 1.48 g/mL |

| Triethylamine ( | 101.19 | 1.5 | Base | Dry/Distilled. Density: 0.726 g/mL |

| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous ( |

Step-by-Step Procedure

Phase 1: Setup and Deprotonation

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Fluoro-3-nitrophenol (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

-

Observation: The solution will likely be pale yellow.

-

-

Base Addition: Cool the solution to

using an ice-water bath. Add Triethylamine (1.5 eq) dropwise.-

Mechanistic Insight: The solution color may deepen to a darker yellow/orange. This confirms the formation of the phenoxide anion, which is the active nucleophile.

-

Phase 2: Electrophile Addition

-

MsCl Addition: Add Methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10–15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

) . Stir for 2–4 hours.

Phase 3: Monitoring & Self-Validation

-

TLC Check: Monitor consumption of starting material (SM).

-

Mobile Phase: 30% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The product (sulfonate ester) is typically less polar (higher

) than the free phenol. -

Validation: The reaction is complete when the yellow SM spot disappears.

-

Phase 4: Workup & Isolation

-

Quench: Dilute the reaction mixture with DCM.

-

Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (

volume).-

Purpose: This protonates the excess Triethylamine, moving it into the aqueous layer as the hydrochloride salt.

-

-

Base Wash: Wash the organic layer with saturated

(-

Purpose: Removes any unreacted phenol (which returns to the aqueous phase as the phenoxide) and neutralizes residual acid.

-

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from EtOH/Hexanes or purify via flash chromatography (Silica, 0

20% EtOAc/Hexanes).

Characterization & Quality Control

| Analytical Method | Expected Signal | Interpretation |

| Diagnostic singlet for the methyl group of the mesylate ( | ||

| Aromatic Region Shift | Aromatic protons will shift downfield relative to the starting phenol due to the electron-withdrawing nature of the sulfonate. | |

| LC-MS | Confirm molecular ion (MW: ~235.19 g/mol ). | |

| Appearance | Off-white to pale yellow solid | High purity material is typically crystalline. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | MsCl hydrolyzed before reacting. Ensure DCM is anhydrous and glassware is dried. |

| Residual SM | Base insufficiency | The phenol is acidic; ensure |

| Impurity (Polar) | Sulfene polymerization | Addition of MsCl was too fast or too warm. strictly control |

| Dark Product | Oxidation | Perform reaction under inert atmosphere ( |

Safety & Handling (MSDS Summary)

-

Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation, corrosive, and a lachrymator.[1][2] Must be handled in a functioning fume hood.[1][2] Reacts violently with water.

-

4-Fluoro-3-nitrophenol: Irritant. Avoid contact with skin and eyes.[3]

-

DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile has short breakthrough time for DCM).

References

-

Organic Syntheses. General Procedures for Alcohol to Mesylate Conversion. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16751861, 4-Fluoro-3-nitrophenol. [Link]

-

Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Mechanism. [Link]

Sources

Reaction conditions for displacing mesylate vs fluorine in nitro-aryl systems

Application Note: Displacement of Mesylate vs. Fluorine in Nitro-Aryl Systems

Abstract

In drug discovery and medicinal chemistry, Nucleophilic Aromatic Substitution (

Mechanistic Hierarchy & Causality

The "Fluorine Effect" in

Contrary to

-

Causality: The rate-determining step (RDS) in activated

is the nucleophilic addition to the aromatic ring to form the Meisenheimer Complex . -

Mechanism: Fluorine’s high electronegativity (

) inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy for the nucleophilic attack. The strength of the C-F bond is irrelevant to the reaction rate because the bond is not broken until the fast elimination step.

The Aryl Mesylate Conundrum

Aryl mesylates (

-

Lower Activation: The mesylate group is less electronegative than fluorine, resulting in a less electrophilic ipso-carbon and a slower rate of nucleophilic attack.

-

Bifurcated Reactivity (The "Hard/Soft" Trap): Unlike fluorides, aryl mesylates possess two electrophilic sites: the aromatic ring carbon (C) and the sulfur atom (S).

-

Path A (Desired): Attack at C leads to

(C-O cleavage). -

Path B (Undesired): Attack at S leads to sulfonylation of the nucleophile and release of phenol (S-O cleavage). This is common with "hard" nucleophiles (e.g., primary amines) or sterically unhindered sulfonyl groups.

-

Decision Matrix: F vs. OMs

| Feature | Aryl Fluoride ( | Aryl Mesylate ( |

| Primary Mechanism | Addition-Elimination ( | Addition-Elimination ( |

| Rate Determining Step | Nucleophilic Addition ( | Nucleophilic Addition ( |

| Ring Activation | Very High (Inductive effect) | Moderate |

| Competing Reaction | None (Clean) | Sulfonylation (Nucleophile attacks Sulfur) |

| Preferred Condition | Mild heat, weak base | Higher heat, polar aprotic solvent |

| Ideal For | Rapid library synthesis, weak nucleophiles | Converting phenols to anilines/ethers |

Reaction Pathways Visualization

The following diagram illustrates the competing pathways for Aryl Mesylates compared to the clean pathway of Aryl Fluorides.

Caption: Mechanistic comparison showing the clean conversion of aryl fluorides versus the bifurcated pathway of aryl mesylates where S-attack competes with ring substitution.

Experimental Protocols

Protocol A: Standard Displacement of Aryl Fluorides

Best for: Routine synthesis, library generation, weak nucleophiles.

Reagents:

-

Substrate: Nitro-aryl fluoride (1.0 equiv).

-

Nucleophile: Amine or Alcohol (1.1 – 1.5 equiv).

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv). -

Solvent: Acetonitrile (ACN) or DMF.

Procedure:

-

Setup: To a vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 mmol) and

(276 mg, 2.0 mmol). -

Solvation: Add anhydrous ACN (3 mL, 0.33 M). Note: DMF or DMSO can be used for less reactive substrates.

-

Addition: Add the nucleophile (1.2 mmol) dropwise.

-

Reaction: Stir at room temperature to 60°C . Monitor by LCMS.[3]

-

Checkpoint: Reaction is typically complete within 1-4 hours.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate.

Protocol B: Displacement of Aryl Mesylates (The "Rescue" Protocol)

Best for: Substrates derived from phenols where the fluoride is unavailable. Requires strict control to avoid S-attack.

Critical Parameters:

-

Solvent: DMSO or NMP is mandatory. Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, favoring Path A (C-attack).

-

Temperature: 80°C – 120°C . Higher energy is needed to overcome the barrier for ring attack.

-

Concentration: High concentration (0.5 – 1.0 M) favors bimolecular

.

Procedure:

-

Preparation: Synthesize the aryl mesylate from the parent nitrophenol using MsCl/Et3N in DCM. Ensure the mesylate is isolated and dry (free of residual MsCl).

-

Setup: In a pressure vial, dissolve Aryl Mesylate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

-

Base: Add DIPEA (Hunig's Base, 2.5 equiv). Avoid inorganic carbonates if solubility is an issue, as heterogeneous conditions can slow the C-attack further.

-

Nucleophile: Add the amine/nucleophile (1.5 equiv).

-

Reaction: Heat to 100°C for 4-12 hours.

-

Troubleshooting (The "Phenol Check"):

-

Take an aliquot for LCMS.

-

If Product Observed: Proceed to workup.

-

If Phenol (Hydrolysis) + Sulfonamide Observed: The nucleophile is attacking the Sulfur.

-

Corrective Action: Switch to a bulkier sulfonate (e.g., Tosylate or 2,4,6-triisopropylbenzenesulfonate) to sterically hinder the sulfur atom, forcing the nucleophile to the ring carbon. Alternatively, use the Aryl Fluoride protocol if the starting material can be sourced.

-

-

Data Summary: Reaction Condition Optimization

| Parameter | Aryl Fluoride Conditions | Aryl Mesylate Conditions |

| Solvent | ACN, THF, DMF (tolerant) | DMSO, NMP (Critical for rate) |

| Temperature | 25°C – 60°C | 80°C – 120°C |

| Base | DIPEA, | |

| Nucleophile Equiv | 1.1 – 1.2 | 1.5 – 2.0 (Drive equilibrium) |

| Major Side Product | None (Clean) | Phenol (via S-attack), Sulfonamide |

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

The Element Effect in

Reactions. Chemistry Steps. Available at: [Link] -

Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates. Journal of Organic Chemistry. (Discusses C-O vs S-O cleavage competition). Available at: [Link]

Troubleshooting & Optimization

Improving yield of 4-Fluoro-3-nitrophenyl methanesulfonate synthesis

Technical Support Center: Synthesis of 4-Fluoro-3-nitrophenyl Methanesulfonate

Executive Summary

The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate is a critical step in the production of MEK inhibitors like Trametinib. While the reaction—a standard mesylation of a phenol—appears straightforward, the specific electronic properties of the 4-fluoro-3-nitrophenol substrate introduce unique challenges. The ortho-nitro group strongly activates the ring, making the C4-fluorine susceptible to nucleophilic aromatic substitution (

This guide moves beyond basic recipes to provide a robust, self-validating protocol designed to maximize yield and purity.

Module 1: Optimized Synthesis Protocol

The Core Philosophy: This protocol prioritizes kinetic control . We must favor the attack of the phenolic oxygen on the sulfonyl chloride over the competing hydrolysis of MsCl or the displacement of the labile fluorine atom by nucleophiles (including the base itself if unchecked).

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 4-Fluoro-3-nitrophenol | Substrate | 1.0 | Ensure purity >98% (remove 3-fluoro-6-nitro isomers). |

| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.2 - 1.5 | Excess required to account for trace moisture hydrolysis. |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl. Must be dry. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. THF is a viable alternative if solubility is poor. |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge an oven-dried round-bottom flask with 4-Fluoro-3-nitrophenol (1.0 eq) and anhydrous DCM (5-10 volumes).

-

Cool the solution to 0°C using an ice/water bath. Why? Low temperature suppresses the rate of side reactions, specifically

displacement of the fluorine.

-

-

Base Addition:

-

Add TEA (1.5 eq) dropwise over 10 minutes.

-

Observation: The solution will likely darken (yellow/orange) due to the formation of the phenoxide anion.

-

-

Electrophile Addition (Critical Step):

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (20–25°C) naturally.

-

Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The phenol starting material is more polar than the mesylate product.

-

-

Work-up (The "Quench"):

Module 2: Visualization of Workflow

The following diagram outlines the critical decision points and logic flow for the synthesis.

Caption: Kinetic control workflow for mesylation, emphasizing temperature regulation and checkpoint validation.

Module 3: Troubleshooting Guide

This section addresses specific failure modes based on the electronic nature of the 4-fluoro-3-nitrophenyl ring.

Issue 1: Low Yield (< 60%)

-

Symptom: Starting material (phenol) remains, but adding more MsCl doesn't help.

-

Root Cause: Moisture contamination. MsCl hydrolyzes rapidly to methanesulfonic acid (MsOH) in the presence of water. MsOH is not electrophilic toward the phenol.

-

Fix:

-

Use freshly distilled DCM or dry over molecular sieves (4Å).

-

Verify the quality of MsCl (it should be clear, not yellow/fuming).

-

Increase MsCl equivalents to 1.5 eq.

-

Issue 2: Impurity Formation (The Trap)

-

Symptom: New spot on TLC (lower Rf than product) or unexpected peaks in LC-MS.

-